molecular formula C14H21N3O B7461849 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide

2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide

Cat. No. B7461849
M. Wt: 247.34 g/mol
InChI Key: IUQKFQYICJSWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide, also known as ADPC, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyridine ring and an azepane ring. ADPC has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a ligand for metal ions, as a potential drug candidate for various diseases, and as a tool for studying biological systems. In medicinal chemistry, this compound has been found to have potential as an anti-inflammatory agent, an anti-cancer agent, and an anti-viral agent. In biochemistry, this compound has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been studied for its effects on the nervous system and as a potential treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide is not fully understood. However, it has been found to interact with various proteins and enzymes in the body. This compound has been shown to bind to metal ions such as copper and zinc, which are essential for the proper functioning of many enzymes in the body. This compound has also been found to interact with proteins involved in inflammation and cancer, suggesting that it may have potential as an anti-inflammatory and anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer. This compound has also been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases. In addition, this compound has been shown to have antioxidant properties, which may be beneficial for overall health.

Advantages and Limitations for Lab Experiments

2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research. This compound has also been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.

Future Directions

There are several future directions for research on 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide. One direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on other diseases such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with proteins and enzymes in the body.

Synthesis Methods

The synthesis of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide involves the reaction of 2,4,6-trimethylpyridine-3-carboxylic acid with azepan-1-amine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained as a white solid after purification by column chromatography and recrystallization.

properties

IUPAC Name

2-(azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10-9-11(2)16-14(12(10)13(15)18)17-7-5-3-4-6-8-17/h9H,3-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQKFQYICJSWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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